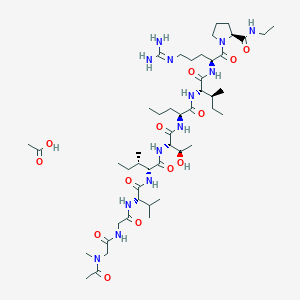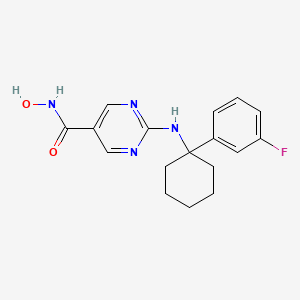
ACY-775
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACY-775 es un inhibidor potente y selectivo de la histona desacetilasa 6 (HDAC6). La histona desacetilasa 6 es una enzima que juega un papel crucial en la regulación de la acetilación de proteínas, lo que afecta a varios procesos celulares. Se ha demostrado que this compound tiene un potencial significativo en el tratamiento de enfermedades neurodegenerativas y ciertos tipos de cáncer debido a su capacidad para inhibir la histona desacetilasa 6 con alta especificidad .
Aplicaciones Científicas De Investigación
ACY-775 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Enfermedades neurodegenerativas: this compound ha demostrado potencial en el tratamiento de enfermedades como el Alzheimer y el Parkinson al inhibir la histona desacetilasa 6, que está involucrada en la agregación de proteínas mal plegadas.
Investigación del cáncer: El compuesto se ha estudiado por su capacidad para inhibir el crecimiento de células cancerosas, particularmente en el mieloma múltiple y el linfoma no Hodgkin.
Estudios epigenéticos: this compound se utiliza como un compuesto de herramienta en la investigación epigenética para estudiar el papel de la histona desacetilasa 6 en la expresión génica y la remodelación de la cromatina.
Estudios de comportamiento: Se ha demostrado que el compuesto tiene propiedades antidepresivas en modelos animales, lo que lo convierte en una herramienta valiosa para estudiar los mecanismos de la depresión y la ansiedad .
Mecanismo De Acción
ACY-775 ejerce sus efectos inhibiendo selectivamente la histona desacetilasa 6. Esta inhibición conduce a un aumento en la acetilación de la α-tubulina, lo que afecta a varios procesos celulares como el tráfico de proteínas, la motilidad celular y la señalización intracelular. El compuesto se une al dominio catalítico de la histona desacetilasa 6, evitando que desacetile sus sustratos. Esto da como resultado la acumulación de α-tubulina acetilada y otras proteínas no histónicas, lo que puede tener efectos terapéuticos en enfermedades como el cáncer y los trastornos neurodegenerativos .
Análisis Bioquímico
Biochemical Properties
ACY-775 interacts with HDAC6, a unique histone deacetylase with two functional catalytic domains . This interaction results in the inhibition of HDAC6, leading to an increase in acetylation of α-tubulin . This biochemical reaction plays a crucial role in regulating a number of biological processes, including gene expression, cell motility, immune response, and the degradation of misfolded proteins .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In vitro studies have shown that treatment with this compound enhances the acetylation of α-tubulin, which is associated with increased motility of mitochondria within the neurites . Furthermore, this compound has been reported to share the antidepressant-like properties of other HDAC inhibitors, such as SAHA and MS-275, in the tail suspension test and social defeat paradigm .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of HDAC6. This leads to an increase in the acetylation of α-tubulin, a substrate of HDAC6 . The increased acetylation of α-tubulin is associated with changes in cell function, including enhanced mitochondrial motility . Furthermore, this compound has been shown to inhibit metallo-β-lactamase domain-containing protein 2 (MBLAC2) .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in vitro studies have shown that treatment with this compound leads to a significant increase in the signal intensity of acetylated α-tubulin over time . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, biodistribution profiles of this compound have been examined after acute dosing at 5 or 50 mg/kg over 2 hours . At 30 minutes after acute 50 mg/kg injection, plasma levels of this compound were found to be 1359 ng/mL (4.1 μM) .
Metabolic Pathways
This compound is involved in the metabolic pathway of HDAC6 inhibition. This pathway involves the deacetylation of α-tubulin, a process that is inhibited by this compound . The inhibition of this pathway by this compound leads to an increase in the acetylation of α-tubulin .
Transport and Distribution
It is known that this compound is a potent and selective inhibitor of HDAC6, suggesting that it may interact with transporters or binding proteins associated with this enzyme .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully determined. Given that it is an inhibitor of HDAC6, it is likely that it localizes to the same subcellular compartments as this enzyme
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ACY-775 implica varios pasos, comenzando con la preparación de la estructura central de pirimidina. Los pasos clave incluyen:
Formación del anillo de pirimidina: Esto se logra típicamente a través de una reacción de condensación entre un aldehído adecuado y un derivado de guanidina.
Introducción del grupo ácido hidroxámico: Esto se hace reaccionando el intermedio de pirimidina con hidroxilamina en condiciones ácidas.
Unión del grupo ciclohexilamina: Este paso implica la reacción del intermedio con ciclohexilamina en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida).
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento, así como la implementación de técnicas de purificación como la cristalización y la cromatografía para garantizar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
ACY-775 principalmente se somete a los siguientes tipos de reacciones:
Inhibición de la desacetilación: this compound inhibe la desacetilación de la α-tubulina, un sustrato clave de la histona desacetilasa 6.
Unión a la histona desacetilasa 6: El compuesto se une al dominio catalítico de la histona desacetilasa 6, impidiendo que interactúe con sus sustratos.
Reactivos y condiciones comunes
Ciclohexilamina: Utilizada para la unión del grupo ciclohexilamina.
EDCI: Utilizada como agente de acoplamiento en el proceso de síntesis.
Principales productos formados
El principal producto formado a partir de las reacciones que involucran a this compound es la forma acetilada de la α-tubulina, que resulta de la inhibición de la actividad de la histona desacetilasa 6 .
Comparación Con Compuestos Similares
Compuestos similares
ACY-738: Otro inhibidor selectivo de la histona desacetilasa 6 con potencia y selectividad similares.
ACY-1215: Un inhibidor selectivo de la histona desacetilasa 6 que actualmente se está probando en ensayos clínicos para el tratamiento del cáncer.
Tubastatina A: Un inhibidor de referencia de la histona desacetilasa 6 con potencia similar pero biodisponibilidad cerebral más limitada en comparación con ACY-775.
Singularidad de this compound
This compound es único debido a su alta selectividad para la histona desacetilasa 6 sobre otras histonas desacetilasas, así como su mejor biodisponibilidad cerebral. Esto lo convierte en una herramienta valiosa para estudiar el papel de la histona desacetilasa 6 en el sistema nervioso central y para desarrollar posibles estrategias terapéuticas para enfermedades neurodegenerativas y cáncer .
Propiedades
IUPAC Name |
2-[[1-(3-fluorophenyl)cyclohexyl]amino]-N-hydroxypyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-6-4-5-13(9-14)17(7-2-1-3-8-17)21-16-19-10-12(11-20-16)15(23)22-24/h4-6,9-11,24H,1-3,7-8H2,(H,22,23)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBURCQQEUNLDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)F)NC3=NC=C(C=N3)C(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is ACY-775 and what makes it unique?
A1: this compound, also known as 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). [, , , , , , ] Unlike pan-HDAC inhibitors, this compound demonstrates significant selectivity for HDAC6 over other HDAC classes, particularly Class I HDACs (HDAC1, 2, and 3). [, , ] This selectivity is crucial as it potentially minimizes off-target effects and improves the safety profile compared to less selective HDAC inhibitors. [, , ]
Q2: How does this compound interact with HDAC6 and what are the downstream effects?
A2: While the precise molecular interactions of this compound with HDAC6 require further investigation, it is known to inhibit the enzymatic activity of HDAC6. [, , ] HDAC6 is a cytoplasmic deacetylase that acts on various substrates, including α-tubulin, a critical component of microtubules. [, ] By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to its hyperacetylation. [, , ] This disruption of microtubule dynamics can have profound effects on cell signaling, protein trafficking, and ultimately cell viability, particularly in cancer cells. [, ]
Q3: Is there evidence that this compound affects gene expression in cancer cells?
A3: Yes, research indicates that this compound can modulate gene expression in specific cancer types. For instance, in multiple myeloma (MM) cells, this compound, in combination with immunomodulatory drugs (IMiDs) like lenalidomide, was found to synergistically reduce the expression of MYC and IRF4. [] These transcription factors play crucial roles in MM cell growth and survival, and their downregulation contributes to the enhanced anti-cancer activity observed with the combination therapy. []
Q4: What cancer types have shown sensitivity to this compound in preclinical studies?
A4: Preclinical studies have explored the anti-cancer potential of this compound in various cancer types. Notably, multiple myeloma (MM) cells have exhibited significant sensitivity to this compound, both as a single agent and in combination with other anti-myeloma agents. [, , ] Additionally, Her2+ breast cancer cells have shown promising responses to this compound, particularly when combined with targeted therapies like lapatinib (a Her2 inhibitor) or PI3K inhibitors. [] Studies have also investigated its effects in Non-Hodgkin's Lymphoma (NHL) cell lines, showing synergistic activity with targeted agents like ibrutinib and PI3K inhibitors. []
Q5: What is the significance of this compound's selectivity for HDAC6 in a clinical setting?
A5: The high selectivity of this compound for HDAC6 over other HDAC classes, particularly Class I HDACs, holds significant clinical importance. [, , ] Unlike pan-HDAC inhibitors which target multiple HDACs and are often associated with dose-limiting toxicities, this compound demonstrates a favorable safety and tolerability profile in preclinical and early-phase clinical trials. [, , , ] This improved tolerability allows for potentially higher and more efficacious doses, as well as combination strategies with other anti-cancer agents, leading to enhanced therapeutic benefits. [, ]
Q6: Are there any imaging techniques available to study the distribution and target engagement of this compound in vivo?
A6: While this compound itself hasn't been developed as a PET imaging agent, research has explored the use of [18F]EKZ-001 ([18F]Bavarostat), a brain-penetrant positron emission tomography (PET) radioligand with high affinity and selectivity for HDAC6. [] [18F]EKZ-001 PET imaging allows for noninvasive assessment of HDAC6 levels in the brain and was used to compare the target occupancy of different HDAC6 inhibitors, including this compound, in non-human primates. []
Q7: What are the future research directions for this compound?
A7: Future research on this compound should focus on:
- Identifying predictive biomarkers: Discovering biomarkers that can predict response to this compound treatment would allow for personalized therapy and improve patient outcomes. []
- Investigating its potential in other diseases: Given the involvement of HDAC6 in neurodegenerative disorders, exploring the therapeutic potential of this compound in these conditions could open new avenues for treatment. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

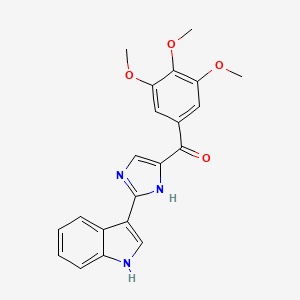
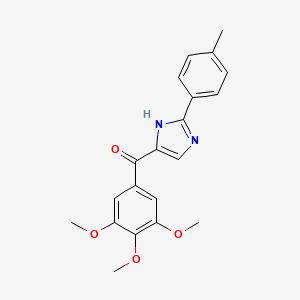

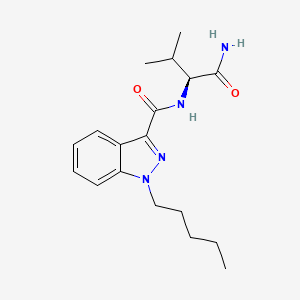


![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)
![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)
